
5-Ethoxy-1,3-diazinane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Ethoxy-1,3-diazinane-2,4-dione is a heterocyclic compound that belongs to the class of diazinane derivatives This compound is characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethoxy-1,3-diazinane-2,4-dione typically involves the reaction of ethyl carbamate with a suitable diketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired diazinane ring. Common reagents used in this synthesis include ethyl carbamate, diketones, and catalysts such as sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and product quality.
化学反应分析
Types of Reactions
5-Ethoxy-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized diazinane derivatives.
科学研究应用
5-Ethoxy-1,3-diazinane-2,4-dione has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in chemical manufacturing processes.
作用机制
The mechanism of action of 5-Ethoxy-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, its derivatives may act as enzyme inhibitors or receptor agonists/antagonists. The exact mechanism depends on the specific derivative and its target. Studies have shown that the compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins.
相似化合物的比较
Similar Compounds
5-Chloro-6-ethoxy-1,3-diazinane-2,4-dione: Similar structure with a chloro group instead of an ethoxy group.
5-Methyl-1,3-diazinane-2,4-dione: Lacks the ethoxy group, resulting in different chemical properties.
Thiazolidine-2,4-dione: Contains a sulfur atom in the ring, leading to distinct biological activities.
Uniqueness
5-Ethoxy-1,3-diazinane-2,4-dione is unique due to the presence of the ethoxy group, which influences its reactivity and potential applications. This structural feature distinguishes it from other diazinane derivatives and contributes to its specific chemical and biological properties.
属性
分子式 |
C6H10N2O3 |
|---|---|
分子量 |
158.16 g/mol |
IUPAC 名称 |
5-ethoxy-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O3/c1-2-11-4-3-7-6(10)8-5(4)9/h4H,2-3H2,1H3,(H2,7,8,9,10) |
InChI 键 |
YRYGAGIGUCVSRV-UHFFFAOYSA-N |
规范 SMILES |
CCOC1CNC(=O)NC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(2Z)-3-oxo-N-phenyl-2-({[4-(trifluoromethyl)phenyl]amino}methylidene)butanamide](/img/structure/B15131575.png)
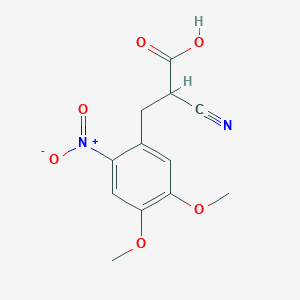
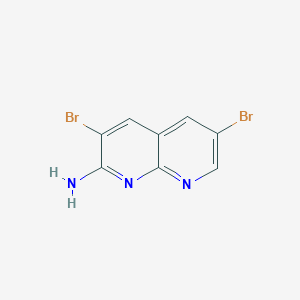
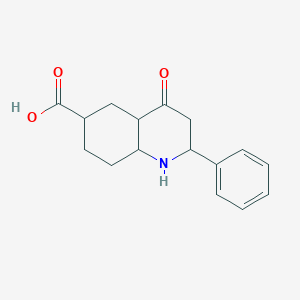
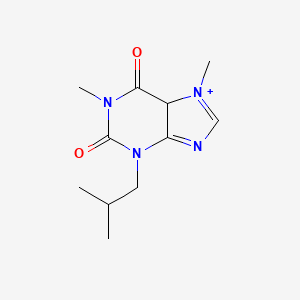
![(E,4E)-2,3-dichloro-4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]hydrazinylidene]but-2-enoic acid](/img/structure/B15131614.png)
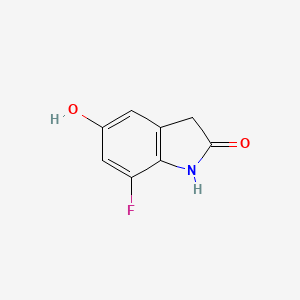
![(Z)-{[4-(morpholin-4-yl)-3-nitrophenyl]methylidene}amino 4-methylbenzoate](/img/structure/B15131616.png)
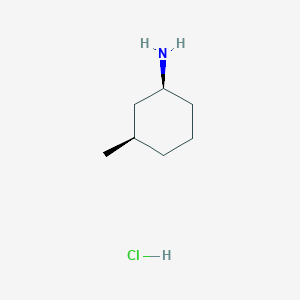
![5-cyano-N-({[(2-fluorobenzyl)oxy]imino}methyl)-3-methyl-4-phenyl-2-thiophenecarboxamide](/img/structure/B15131621.png)
![4-chloro-N-[(1E,3E)-3-(methoxyimino)-2-nitroprop-1-en-1-yl]aniline](/img/structure/B15131627.png)
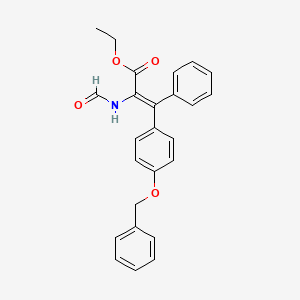
![(2S,4R)-4-(aminomethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylate](/img/structure/B15131656.png)
